methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-halo ester to yield the thiazolidinone ring. The final step involves esterification with hexanoic acid under acidic conditions to produce the target compound .
Industrial Production Methods
the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are often employed to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
- 6-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Uniqueness
Methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to the specific positioning of the 2-chlorobenzylidene group, which can influence its reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
Methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H19ClN2O4S and a molecular weight of approximately 383.9 g/mol . Its structure features a thiazolidinone ring, a hexanoate chain, and a chlorobenzylidene moiety, which contribute to its biological reactivity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
2. Anti-inflammatory Effects
The thiazolidinone structure is often associated with anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Anticancer Activity
This compound has shown promise in anticancer research. It has been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific studies have indicated an IC50 value indicating significant cytotoxicity against various cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to changes in gene expression related to cell growth and apoptosis.
1. Antimicrobial Study
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .
2. Anti-inflammatory Research
In a controlled experiment assessing the anti-inflammatory effects using lipopolysaccharide (LPS) stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
3. Anticancer Activity
In vitro assays on human breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C17H18ClNO3S2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H18ClNO3S2/c1-22-15(20)9-3-2-6-10-19-16(21)14(24-17(19)23)11-12-7-4-5-8-13(12)18/h4-5,7-8,11H,2-3,6,9-10H2,1H3/b14-11+ |
InChI Key |
JTGHUYBKUMNFKY-SDNWHVSQSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.